Cas no 696-08-2 (Pyridine,4-chloro-2-methyl-, 1-oxide)

Pyridine,4-chloro-2-methyl-, 1-oxide is a heterocyclic organic compound featuring a pyridine ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and an N-oxide functionalization. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The N-oxide moiety enhances solubility and facilitates further functionalization, while the chloro and methyl substituents offer regioselective modification sites. Its stability under standard conditions ensures ease of handling in synthetic applications. The compound is particularly useful in nucleophilic substitution and metal-catalyzed coupling reactions, contributing to its role in developing bioactive molecules.
Pyridine,4-chloro-2-methyl-, 1-oxide structure
696-08-2 structure
Product name:Pyridine,4-chloro-2-methyl-, 1-oxide
CAS No:696-08-2
MF:C6H6ClNO
MW:143.570940494537
MDL:MFCD09033257
CID:500710
PubChem ID:12211801

Pyridine,4-chloro-2-methyl-, 1-oxide Chemical and Physical Properties

Names and Identifiers

    • Pyridine,4-chloro-2-methyl-, 1-oxide
    • 4-chloro-2-methyl-1-oxidopyridin-1-ium
    • 4-Chloro-2-methylpyridine 1-oxide
    • 2-Picoline,4-chloro-,1-oxide (6CI,7CI,8CI)
    • 4-Chlor-2-methyl-pyridin-1-oxid
    • 4-chloro-2-methyl-pyridine 1-oxide
    • 4-Chloro-2-methylpyridine N-oxide
    • 4-Chloro-2-methylpyridine oxide
    • 4-Chloro-2-picoline 1-oxide
    • 4-chloro-2-picoline N-oxide
    • GAILJAVYTROIFN-UHFFFAOYSA-N
    • 4-chloro-2-methylpyridine1-oxide
    • 4-Chloro-2-picoline-N-oxide
    • 696-08-2
    • 4-chloro 2-picoline-1-oxide
    • AKOS006330390
    • Pyridine, 4-chloro-2-methyl-, 1-oxide
    • FT-0753290
    • 4-chloro-2-methylpyridine-N-oxide
    • SCHEMBL713721
    • DTXSID90480670
    • AT14034
    • 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine
    • MDL: MFCD09033257
    • Inchi: InChI=1S/C6H6ClNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3
    • InChI Key: GAILJAVYTROIFN-UHFFFAOYSA-N
    • SMILES: CC1=[N+](C=CC(=C1)Cl)[O-]

Computed Properties

  • Exact Mass: 143.01400
  • Monoisotopic Mass: 143.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.5Ų
  • XLogP3: 0.9

Experimental Properties

  • PSA: 25.46000
  • LogP: 2.07690

Pyridine,4-chloro-2-methyl-, 1-oxide Security Information

Pyridine,4-chloro-2-methyl-, 1-oxide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pyridine,4-chloro-2-methyl-, 1-oxide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
128289-1g
4-Chloro-2-methylpyridine 1-oxide, 97%
696-08-2 97%
1g
$1352.00 2023-09-07

Pyridine,4-chloro-2-methyl-, 1-oxide Related Literature

Additional information on Pyridine,4-chloro-2-methyl-, 1-oxide

Comprehensive Analysis of Pyridine,4-chloro-2-methyl-, 1-oxide (CAS No. 696-08-2): Properties, Applications, and Industry Trends

The chemical compound Pyridine,4-chloro-2-methyl-, 1-oxide (CAS 696-08-2) is a specialized derivative of pyridine, a heterocyclic aromatic organic compound. This molecule features a unique combination of functional groups, including a chloro-substituent at the 4-position, a methyl group at the 2-position, and an N-oxide moiety. These structural characteristics impart distinct physicochemical properties, making it valuable in various pharmaceutical intermediates and agrochemical synthesis applications. Researchers and industry professionals frequently search for "696-08-2 solubility" or "Pyridine N-oxide derivatives uses," reflecting its relevance in modern chemical R&D.

One of the most notable features of CAS 696-08-2 is its polarity, enhanced by the N-oxide group. This property significantly improves its solubility in polar solvents like water, ethanol, and DMSO, a topic often queried as "696-08-2 solvent compatibility." The compound's stability under ambient conditions and its role as a building block in medicinal chemistry have spurred interest, particularly in the development of novel bioactive molecules. Recent publications highlight its utility in constructing ligands for catalysis, aligning with the growing demand for sustainable chemical processes.

In the context of green chemistry, 4-chloro-2-methylpyridine 1-oxide has gained attention due to its potential as a precursor for eco-friendly agrochemicals. Searches such as "pyridine oxide environmental impact" or "biodegradable pyridine derivatives" underscore this trend. The compound's ability to undergo selective transformations—such as nucleophilic substitutions or reductions—makes it a versatile candidate for designing low-toxicity crop protection agents. This aligns with global initiatives to reduce hazardous chemical footprints in agriculture.

From a synthetic perspective, 696-08-2 is often employed in cross-coupling reactions, a technique dominating modern organic synthesis. Queries like "Pd-catalyzed reactions with pyridine N-oxides" reflect its prominence in methodologies such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Its electron-deficient pyridine core facilitates metal coordination, enabling efficient C-H functionalization, a hotspot in academic and industrial research. Laboratories optimizing these protocols frequently investigate "696-08-2 reaction conditions" to achieve higher yields.

Analytical characterization of Pyridine,4-chloro-2-methyl-, 1-oxide typically involves techniques like HPLC purity analysis, NMR spectroscopy, and mass spectrometry. These methods address common user questions such as "how to identify 696-08-2 impurities" or "stability under HPLC conditions." The compound's distinct spectral signatures—particularly downfield shifts in 1H-NMR due to the N-oxide—serve as critical quality control markers. Regulatory-compliant manufacturers prioritize such analyses to meet GMP standards for high-value intermediates.

Emerging applications of CAS 696-08-2 extend to material science, where its structural motifs contribute to designing organic semiconductors or metal-organic frameworks (MOFs). Searches for "pyridine oxides in conductive polymers" highlight this niche. The compound's ability to modulate electron transport properties through its redox-active N-oxide group positions it as a candidate for next-generation optoelectronic materials, resonating with advancements in flexible electronics and energy storage technologies.

In summary, 696-08-2 exemplifies the intersection of traditional heterocyclic chemistry and cutting-edge innovation. Its multifaceted roles—from drug discovery to sustainable agriculture and advanced materials—are supported by robust scientific literature and evolving industrial demand. As research continues to explore "new reactions with 4-chloro-2-methylpyridine oxide," this compound remains a cornerstone in synthetic and applied chemistry.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.